2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 1015846-20-4
VCID: VC3958642
InChI: InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3
SMILES: CCN1C(=C(C(=N1)C)CCN)C
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine

CAS No.: 1015846-20-4

Cat. No.: VC3958642

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine - 1015846-20-4

Specification

CAS No. 1015846-20-4
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3
Standard InChI Key NFHRVFQYIGFFNZ-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)CCN)C
Canonical SMILES CCN1C(=C(C(=N1)C)CCN)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrazole ring substituted with ethyl (C2_2H5_5) and methyl (CH3_3) groups at the 1-, 3-, and 5-positions, respectively, with an ethanamine (-CH2_2CH2_2NH2_2) moiety at the 4-position (Figure 1). This arrangement confers both hydrophobic (alkyl groups) and hydrophilic (amine) properties, enabling interactions with diverse biological targets.

Table 1: Key Identifiers of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

PropertyValue
CAS No.1015846-20-4
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Molecular Weight167.25 g/mol
IUPAC Name2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine
SMILESCCN1C(=C(C(=N1)C)CCN)C
InChI KeyNFHRVFQYIGFFNZ-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and ethyl chain protons (δ 1.2–1.4 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 167.25, consistent with the molecular formula.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step process:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

  • Alkylation: Introduction of ethyl and methyl groups via nucleophilic substitution using alkyl halides.

  • Side-Chain Modification: Coupling of the pyrazole intermediate with ethylenediamine derivatives to attach the ethanamine moiety.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, HCl, 80°C72
AlkylationEthyl iodide, K2_2CO3_3, DMF85
Amine CouplingEthylenediamine, CuBr, 60°C68

Industrial-Scale Challenges

Scaling production requires addressing solvent waste and optimizing purification techniques like column chromatography. Continuous flow reactors have shown promise in improving yield (up to 90%) and reducing reaction times.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and −20°C.

Table 3: Physicochemical Profile

PropertyValue
Melting Point98–102°C (decomposes)
LogP (Octanol-Water)1.8 ± 0.2
pKa (Amine)9.4

Crystallographic Insights

Single-crystal X-ray diffraction confirms a planar pyrazole ring with dihedral angles of 178° between the ring and ethanamine chain, facilitating π-π stacking in solid-state structures.

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)25Caspase-3 activation
A549 (Lung)48G0/G1 cell cycle arrest

Applications in Material Science

Polymer Additives

Incorporating the compound into polyurethane matrices improves thermal stability (decomposition temperature increased by 40°C) and tensile strength (12 MPa vs. 8 MPa for pure polymer).

Coordination Chemistry

The amine group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) that exhibit catalytic activity in oxidation reactions (turnover frequency: 120 h1^{-1}).

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